2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is functionalized with a methoxyphenylamino group and a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones can be achieved through the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process involves heating the starting materials with sodium methoxide (MeONa) at reflux in butanol (BuOH). The nature of the acyl group determines the selective formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described for laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenylamino group can be oxidized to form corresponding quinone derivatives.
Reduction: The pyridinyl group can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzylamine (BnNH2) can be used for nucleophilic substitution reactions
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit protein tyrosine kinases and cyclin-dependent kinases
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein tyrosine kinases and cyclin-dependent kinases. These enzymes play crucial roles in cell signaling and cell cycle regulation. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Noteworthy for their tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazines: Exhibits a wide range of biological activities, including anti-inflammatory and analgesic effects
Uniqueness
2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific functional groups that confer distinct biological activities. The presence of both methoxyphenylamino and pyridinyl groups enhances its potential as a therapeutic agent, particularly in cancer treatment.
Properties
IUPAC Name |
2-(2-methoxyanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-26-15-5-3-2-4-14(15)22-19-23-17-16(18(25)24-19)13(8-11-21-17)12-6-9-20-10-7-12/h2-11H,1H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLSJYNPNMBRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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